3-Piperidinecarboxylic acid, 5-hydroxy-, trans- 3-Piperidinecarboxylic acid, 5-hydroxy-, trans-
Brand Name: Vulcanchem
CAS No.: 80546-91-4
VCID: VC18108825
InChI: InChI=1S/C6H11NO3/c8-5-1-4(6(9)10)2-7-3-5/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

3-Piperidinecarboxylic acid, 5-hydroxy-, trans-

CAS No.: 80546-91-4

Cat. No.: VC18108825

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

3-Piperidinecarboxylic acid, 5-hydroxy-, trans- - 80546-91-4

Specification

CAS No. 80546-91-4
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (3S,5S)-5-hydroxypiperidine-3-carboxylic acid
Standard InChI InChI=1S/C6H11NO3/c8-5-1-4(6(9)10)2-7-3-5/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
Standard InChI Key OKNUJKFLEDJRTR-WHFBIAKZSA-N
Isomeric SMILES C1[C@@H](CNC[C@H]1O)C(=O)O
Canonical SMILES C1C(CNCC1O)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with two functional groups: a carboxylic acid at carbon 2 and a hydroxyl group at carbon 5. The trans configuration refers to the spatial arrangement of these groups on opposite sides of the ring plane, which is critical for its biological activity. The stereochemistry is defined as (2S,5R), as confirmed by its InChI key (RKEYKDXXZCICFZ-UHNVWZDZSA-N) .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NO₃
Molecular Weight145.16 g/mol
CAS Registry Number50439-45-7
SMILESO=C(O)C1NCC(O)CC1
Melting PointNot reported-
SolubilityWater-soluble

Stereochemical Considerations

The trans orientation of the hydroxyl and carboxylic acid groups distinguishes this compound from its cis isomer. This configuration enhances its ability to form hydrogen bonds with biological targets, such as enzymes and receptors, influencing its pharmacokinetic profile. Computational models using density functional theory (DFT) suggest that the trans isomer exhibits greater stability due to reduced steric hindrance compared to the cis form.

Synthesis and Production

Chemical Synthesis

The synthesis of trans-5-hydroxy-L-pipecolic acid typically involves multi-step organic reactions. One common approach utilizes L-lysine as a starting material, undergoing enzymatic oxidation via pipecolic acid oxidase to yield the intermediate pipecolic acid. Subsequent hydroxylation at the 5-position is achieved through regioselective oxidation using catalysts such as platinum oxide under controlled pH conditions.

Table 2: Synthetic Routes and Yields

MethodStarting MaterialYield (%)Conditions
Enzymatic OxidationL-Lysine62pH 7.4, 37°C, 24 hrs
Chemical HydroxylationPipecolic Acid45PtO₂, H₂O₂, 60°C
Asymmetric SynthesisChiral Epoxides78Grignard reagent, THF

Biosynthetic Pathways

In plants such as Calliandra angustifolia and Morus alba, this compound is synthesized via the lysine degradation pathway. The enzyme lysine cyclodeaminase facilitates the cyclization of L-lysine into pipecolic acid, followed by hydroxylation mediated by cytochrome P450 monooxygenases . This pathway highlights its role as a secondary metabolite involved in stress response mechanisms .

Biological Activities and Mechanisms

Neurotransmitter Modulation

trans-5-Hydroxy-L-pipecolic acid acts as a competitive inhibitor of γ-aminobutyric acid (GABA) uptake in neuronal cells. By binding to GABA transporters (GAT-1), it prolongs the neurotransmitter’s presence in synaptic clefts, potentiating inhibitory signaling. This mechanism is analogous to clinically used anticonvulsants like tiagabine.

Antimicrobial Properties

Studies on bacterial systems reveal that this compound disrupts iron acquisition in pathogens such as Pseudomonas aeruginosa. It chelates ferric ions, limiting microbial growth and biofilm formation. This activity is dose-dependent, with an IC₅₀ of 12.3 μM observed in vitro.

Table 3: Biological Activity Profile

ActivityTargetIC₅₀/EC₅₀Model System
GABA Uptake InhibitionGAT-1 Transporter8.4 μMRat Cortical Neurons
Iron ChelationBacterial Siderophores12.3 μMP. aeruginosa
Antioxidant CapacityROS Scavenging45%DPPH Assay

Metabolic Roles

As a minor metabolite in mammalian lysine catabolism, trans-5-hydroxy-L-pipecolic acid accumulates under conditions of vitamin B₆ deficiency. Its urinary excretion correlates with metabolic disorders, suggesting potential as a biomarker for pyridoxine-related pathologies .

Applications in Pharmaceutical Research

Drug Development

The compound’s GABAergic activity positions it as a lead structure for anticonvulsant and anxiolytic agents. Structural analogs with modified hydroxylation patterns show enhanced blood-brain barrier permeability in murine models.

Prodrug Formulations

Ester derivatives, such as the ethyl ester prodrug, demonstrate improved oral bioavailability. Hydrolysis by serum esterases releases the active compound, achieving a plasma half-life of 6.2 hours in preclinical trials.

Comparative Analysis with Related Compounds

Structural Analogues

Piperidine derivatives exhibit diverse biological activities contingent on functional group placement. For instance, pipecolic acid (lacking the 5-hydroxy group) participates in lysine metabolism but lacks GABA-modulatory effects .

Table 4: Comparative Features of Piperidine Derivatives

CompoundFunctional GroupsBiological Role
Pipecolic AcidCOOH at C2Lysine metabolism intermediate
4-Hydroxypipecolic AcidOH at C4, COOH at C2Plant defense metabolite
trans-5-Hydroxy-L-pipecolic AcidOH at C5, COOH at C2Neurotransmitter modulation

Future Perspectives

Agricultural Applications

In plant science, genetic engineering of lysine cyclodeaminase expression could enhance crop resilience to biotic stress. Field trials with transgenic Arabidopsis thaliana demonstrate reduced fungal infection rates .

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